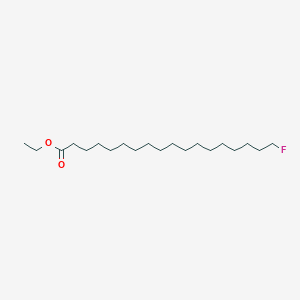

Ethyl 18-fluorooctadecanoate

Description

Ethyl 18-fluorooctadecanoate is a fluorinated long-chain fatty acid ester characterized by an 18-carbon backbone with a fluorine atom at the terminal (ω) position and an ethyl ester group at the carboxyl end. Its molecular formula is C₂₀H₃₉FO₂, and it belongs to a broader class of fluorinated organic compounds. The fluorine substitution enhances its metabolic stability and alters physicochemical properties such as lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs.

Properties

Molecular Formula |

C20H39FO2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

ethyl 18-fluorooctadecanoate |

InChI |

InChI=1S/C20H39FO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |

InChI Key |

XHCJVIUSUCFRDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 18-fluorooctadecanoate typically involves the fluorination of octadecanoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride, reacts with an appropriate precursor under specific conditions . The reaction is often carried out in the presence of a solvent like dimethyl sulfoxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 18-fluorooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic catalysts, water or alcohol as solvents.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

Substitution: Cesium fluoride, dimethyl sulfoxide.

Major Products

Hydrolysis: Octadecanoic acid and ethanol.

Reduction: 18-fluorooctadecanol.

Substitution: Various substituted octadecanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 18-fluorooctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 18-fluorooctadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s lipophilicity and metabolic stability . This can affect the compound’s distribution within biological systems and its interaction with molecular targets such as enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 18-fluorooctadecanoate with three structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Predicted CCS (Ų) 1 | Applications | Regulatory Status |

|---|---|---|---|---|---|---|

| This compound | C₂₀H₃₉FO₂ | 334.53 g/mol | Ethyl ester, terminal C-F bond | Not available | Research, potential synthetic intermediate | Not classified as SVHC2 |

| Mthis compound | C₁₉H₃₇FO₂ | 316.50 g/mol | Methyl ester, terminal C-F bond | 185.3 ([M+H]+) | Analytical standards, lipid studies | Not classified as SVHC |

| Ethyl 18-iodooctadecanoate | C₂₀H₃₉IO₂ | 454.43 g/mol | Ethyl ester, terminal C-I bond | Not available | Radiolabeling, organic synthesis | No SVHC designation |

| Perfluorodecanoic acid (PFDA) | C₁₀HF₁₉O₂ | 514.08 g/mol | Perfluorinated carboxylate | N/A | Industrial surfactants, coatings | SVHC (ECHA 2016) |

Key Observations:

- Fluorine vs. Iodine Substitution: Replacing fluorine with iodine in Ethyl 18-iodooctadecanoate increases molecular weight by ~120 g/mol and alters reactivity (iodine is a better leaving group), making it suitable for radiolabeling or cross-coupling reactions.

- Ester Group Variation: Mthis compound, with a shorter ester chain, exhibits a lower CCS value (185.3 Ų) compared to its ethyl counterpart, suggesting differences in gas-phase conformation.

- Perfluorinated Analogs: PFDA, a perfluorinated carboxylate, is classified as an SVHC due to its persistence, bioaccumulation, and toxicity. In contrast, this compound’s single fluorine atom likely reduces environmental persistence.

Environmental and Toxicological Profiles

- PFAS Comparison: Perfluoroalkyl substances (PFAS) like PFDA and perfluorooctanoic acid (PFOA) are linked to hepatotoxicity, endocrine disruption, and immunotoxicity. This compound’s lack of full fluorination may mitigate these risks, though long-term studies are needed.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 18-fluorooctadecanoate with high purity?

- Methodological Answer : Synthesis typically involves fluorination of octadecanoic acid derivatives using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Post-fluorination, esterification with ethanol under acidic catalysis (e.g., H₂SO₄) is performed. Purity is ensured via iterative recrystallization in non-polar solvents (e.g., hexane) and validated by gas chromatography-mass spectrometry (GC-MS) .

- Key Considerations : Monitor fluorination efficiency via <sup>19</sup>F NMR to detect incomplete substitution or side products .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Solubility : Employ shake-flask methods with solvents of varying polarity (e.g., water, DMSO, hexane) followed by HPLC quantification .

- Hydrophobicity : Calculate logP values via octanol-water partitioning experiments .

- Data Table :

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 45–50°C | |

| logP | Octanol-water partition | 8.2 ± 0.3 |

Q. What are the recommended analytical techniques for quantifying this compound in complex matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column and negative-ion electrospray ionization (ESI) for high sensitivity. For environmental samples, solid-phase extraction (SPE) with fluorinated sorbents (e.g., WAX cartridges) improves recovery rates .

- Validation : Include internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variability in experimental conditions (e.g., pH, microbial activity). Conduct controlled biodegradation studies using OECD 301B protocols under standardized conditions. Compare half-lives across soil, water, and sediment matrices while quantifying degradation products via high-resolution mass spectrometry (HRMS) .

- Critical Analysis : Evaluate potential confounding factors (e.g., coexisting PFAS) using multivariate regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.